1-(4-Chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
1-(4-Chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring substituted with chlorobenzyl and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions One common method includes the reaction of 4-chlorobenzyl bromide with 4-bromophenylhydrazine to form the intermediate hydrazone
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(4-Chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxamide
- 1-(4-Chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
Uniqueness
1-(4-Chlorobenzyl)-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern and the presence of the carbohydrazide group
Properties
Molecular Formula |
C17H14BrClN4O |
---|---|
Molecular Weight |
405.7 g/mol |
IUPAC Name |
5-(4-bromophenyl)-2-[(4-chlorophenyl)methyl]pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C17H14BrClN4O/c18-13-5-3-12(4-6-13)15-9-16(17(24)21-20)23(22-15)10-11-1-7-14(19)8-2-11/h1-9H,10,20H2,(H,21,24) |
InChI Key |
RDGXBYMAFRUWPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)NN)Cl |
Origin of Product |
United States |
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